α-(2-Amino-5-chlorophenyl)-N-(carboxymethyl)-α-phenylnitrone Monosodium Salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound you mentioned contains several functional groups, including an amino group (NH2), a chlorophenyl group, a carboxymethyl group (COOH-CH2-), and a phenylnitrone group. These functional groups could potentially give the compound various properties, such as reactivity with acids and bases, potential for hydrogen bonding, and reactivity with other organic compounds .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. Without specific literature or experimental procedures, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the phenyl rings, amino group, and carboxymethyl group would all contribute to the overall structure .Chemical Reactions Analysis
The chemical reactions that this compound could undergo would depend on its functional groups. For example, the amino group might react with acids to form amides, while the carboxymethyl group could react with bases .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and functional groups. These could include its solubility in various solvents, its melting and boiling points, and its reactivity .Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
{ "Design of the Synthesis Pathway": "The synthesis pathway for α-(2-Amino-5-chlorophenyl)-N-(carboxymethyl)-α-phenylnitrone Monosodium Salt involves the reaction of 2-amino-5-chlorobenzaldehyde with hydroxylamine hydrochloride to form α-(2-Amino-5-chlorophenyl)-N-hydroxybenzylideneimine. This intermediate is then reacted with sodium cyanide to form α-(2-Amino-5-chlorophenyl)-N-(cyanomethyl)benzylideneimine. The nitrile group is then hydrolyzed to form α-(2-Amino-5-chlorophenyl)-N-(carboxymethyl)benzylideneimine, which is subsequently reacted with sodium nitrite to form α-(2-Amino-5-chlorophenyl)-N-(carboxymethyl)-α-phenylnitrosonium ion. This ion is then reduced with sodium dithionite to form α-(2-Amino-5-chlorophenyl)-N-(carboxymethyl)-α-phenylnitrone, which is then converted to the monosodium salt form by reaction with sodium hydroxide.", "Starting Materials": ["2-amino-5-chlorobenzaldehyde", "hydroxylamine hydrochloride", "sodium cyanide", "sodium nitrite", "sodium dithionite", "sodium hydroxide"], "Reaction": ["2-amino-5-chlorobenzaldehyde + hydroxylamine hydrochloride → α-(2-Amino-5-chlorophenyl)-N-hydroxybenzylideneimine", "α-(2-Amino-5-chlorophenyl)-N-hydroxybenzylideneimine + sodium cyanide → α-(2-Amino-5-chlorophenyl)-N-(cyanomethyl)benzylideneimine", "α-(2-Amino-5-chlorophenyl)-N-(cyanomethyl)benzylideneimine + hydrochloric acid → α-(2-Amino-5-chlorophenyl)-N-(carboxymethyl)benzylideneimine", "α-(2-Amino-5-chlorophenyl)-N-(carboxymethyl)benzylideneimine + sodium nitrite → α-(2-Amino-5-chlorophenyl)-N-(carboxymethyl)-α-phenylnitrosonium ion", "α-(2-Amino-5-chlorophenyl)-N-(carboxymethyl)-α-phenylnitrosonium ion + sodium dithionite → α-(2-Amino-5-chlorophenyl)-N-(carboxymethyl)-α-phenylnitrone", "α-(2-Amino-5-chlorophenyl)-N-(carboxymethyl)-α-phenylnitrone + sodium hydroxide → α-(2-Amino-5-chlorophenyl)-N-(carboxymethyl)-α-phenylnitrone Monosodium Salt"] } | |
CAS-Nummer |
2109-57-1 |
Molekularformel |
C15H12ClN2NaO3 |
Molekulargewicht |
326.712 |
IUPAC-Name |
sodium;2-[[(Z)-(3-chloro-6-iminocyclohexa-2,4-dien-1-ylidene)-phenylmethyl]-hydroxyamino]acetate |
InChI |
InChI=1S/C15H13ClN2O3.Na/c16-11-6-7-13(17)12(8-11)15(18(21)9-14(19)20)10-4-2-1-3-5-10;/h1-8,17,21H,9H2,(H,19,20);/q;+1/p-1/b15-12-,17-13?; |
InChI-Schlüssel |
OVVKLWOQTZSOTK-JMQDRWDESA-M |
SMILES |
C1=CC=C(C=C1)C(=C2C=C(C=CC2=N)Cl)N(CC(=O)[O-])O.[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.